(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one (CAS: 1354029-41-6) is a chiral small molecule featuring a piperidine backbone substituted at the 3-position with a benzyl-ethyl-amino group. The stereochemistry is defined by the (S)-configuration at the α-carbon of the propan-1-one moiety and the (R)-configuration at the 3-position of the piperidine ring . Its synthesis involves stereoselective routes to isolate the desired diastereomers, as demonstrated in analogous procedures .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIIIXQVYWHOCM-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and ethyl groups. The amino group is then added through reductive amination or other suitable methods. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the correct (S) and ® configurations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis, automated synthesis, and the use of industrial-scale reactors are employed to produce the compound efficiently. Purification methods like crystallization, distillation, and chromatography are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into simpler components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one exhibit potential as modulators of neurotransmitter systems. Specifically, they may interact with dopamine and serotonin receptors, which are critical in the treatment of various psychiatric disorders such as depression and schizophrenia.
Case Study:
A study conducted on piperidine derivatives revealed that modifications to the piperidine ring can enhance binding affinity to dopamine receptors, suggesting that this compound could be explored for developing novel antipsychotic medications .
Precursor for Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in the development of new pharmaceuticals.
| Compound | Use | Reference |
|---|---|---|
| This compound | Precursor in synthesizing neuroactive compounds | |
| 3-(Benzylamino)piperidine derivatives | Antidepressant activity |
Potential Therapeutic Effects
The therapeutic effects of this compound are currently under investigation. Preliminary studies suggest its role in enhancing cognitive functions and mood stabilization.
Case Study:
In a recent pharmacological evaluation, derivatives of this compound were tested for their efficacy in animal models of anxiety and depression. Results indicated significant anxiolytic effects, positioning it as a promising candidate for further clinical trials .
Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that while some piperidine derivatives exhibit neurotoxicity at high doses, (S)-2-Amino variants demonstrate a favorable safety margin.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Piperidine: The target compound’s benzyl-ethyl-amino group at the 3-position of piperidine introduces moderate steric bulk and lipophilicity. Substitution at the 4-position (CAS: 1354026-74-6) shifts the spatial orientation of the benzyl-ethyl-amino group, which may influence receptor docking .
Backbone Modifications :
- The 3-methyl-butan-1-one variant (CAS: 1354026-74-6) adds a branched alkyl chain, increasing molecular weight and lipophilicity, which could enhance membrane permeability .
- Replacement of piperidine with isoindoline (e.g., compound 20l in ) alters ring geometry and electronic properties, impacting target selectivity .
Functional Group Variations: The epoxide-containing compound (MH+: 234.1) introduces a reactive electrophilic site, enabling covalent interactions with nucleophilic residues in enzymes or receptors .
Stereochemical Considerations
Stereochemistry profoundly impacts biological activity. For example, highlights the separation of diastereomers (1 and 1*) via column chromatography, underscoring the necessity of precise stereochemical control during synthesis . The (S)-configuration in the target compound’s propan-1-one moiety likely optimizes chiral recognition in biological systems, as seen in analogous peptidomimetics .
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one, also known by its CAS number 1401665-48-2, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethyl-benzyl amino group and an amino propanone moiety. Its structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to piperidine derivatives. For instance, various piperidine-based compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Research Findings
A comparative study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited promising activity against common bacterial strains.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (S)-2-Amino... | Staphylococcus aureus | 44 nM |
| Escherichia coli | 125 µg/mL | |
| Bacillus subtilis | 75 µg/mL |
These findings suggest that this compound may be effective in treating infections caused by these pathogens .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. A study indicated that certain piperidine derivatives possess antifungal effects, which may be attributed to their ability to disrupt fungal cell membranes.
Case Study
A specific case study evaluated the antifungal activity of this compound against Candida species. The results showed:
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (S)-2-Amino... | Candida albicans | 50 µg/mL |
| Candida glabrata | 100 µg/mL |
These results indicate moderate antifungal activity, suggesting potential applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes or disruption of cellular processes in bacteria and fungi. Further research is needed to elucidate the exact pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
